molecular formula C15H13Cl2NO2 B271313 2,4-dichloro-N-(4-ethoxyphenyl)benzamide

2,4-dichloro-N-(4-ethoxyphenyl)benzamide

Cat. No.: B271313
M. Wt: 310.2 g/mol
InChI Key: IVQXRBQFZQYBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(4-ethoxyphenyl)benzamide is a synthetic small molecule belonging to the class of N-substituted benzamides. This class of compounds is extensively investigated in scientific research for its diverse biological activities and utility in organic synthesis. The molecular structure incorporates two key moieties: a 2,4-dichlorobenzoyl group and a 4-ethoxyaniline (p-phenetidine) group, linked by a stable amide bond. This specific arrangement is of significant interest in medicinal chemistry and materials science. N-substituted benzamides are recognized as important scaffolds in the development of novel therapeutic agents and have numerous pharmaceutical and synthetic applications . Researchers value these compounds for their potential biological activities, which are modulated by the nature and position of substituents on the aromatic rings. The chlorine atoms on the benzamide ring and the ethoxy group on the aniline ring are key structural features that influence the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity, all of which are critical parameters in drug discovery and materials science . The amide group itself often participates in key intermolecular interactions, such as N—H···O hydrogen bonds, which can be crucial for the formation of supramolecular architectures or for binding to biological targets . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

2,4-dichloro-N-(4-ethoxyphenyl)benzamide

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-8-3-10(16)9-14(13)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

IVQXRBQFZQYBHO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution : The 2,4-dichloro configuration is common in bioactive benzamides, enhancing electrophilicity and target binding (e.g., enzyme inhibition) .
  • Ethoxy vs.
  • Heterocyclic Additions : Pyridyl () or thiadiazole moieties () introduce hydrogen-bonding sites, influencing target affinity and solubility.

Enzyme Inhibition

  • Thiadiazole Derivatives: Compound 4 (2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide) exhibits strong dihydrofolate reductase (DHFR) inhibition (ΔG = −9.0 kcal/mol) via three hydrogen bonds with Asp 21, Ser 59, and Tyr 22 .
  • Chlorophenyl Analogues: Derivatives like 2,4-dichloro-N-(4-chlorophenyl)benzamide (e.g., compound 50 in ) show anti-Trypanosoma brucei activity, though efficacy varies with side-chain length and flexibility.

Pharmacokinetic Considerations

  • logD and Solubility: The ethoxyphenyl group in the target compound balances logD (~3.2) and aqueous solubility (logSw ~−5.0), contrasting with more polar pyridyl derivatives (logSw = −5.87 in ) or bulky quinoxaline-sulfamoyl compounds (logSw likely lower) .

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